molecular formula C11H10Cl2O3 B070748 5-(3,5-Dichlorophenyl)-5-oxovaleric acid CAS No. 172168-00-2

5-(3,5-Dichlorophenyl)-5-oxovaleric acid

Cat. No.: B070748
CAS No.: 172168-00-2
M. Wt: 261.1 g/mol
InChI Key: UCELXQXKMALAOX-UHFFFAOYSA-N
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Description

Contextualization within Oxovaleric Acid Derivatives Research

5-(3,5-Dichlorophenyl)-5-oxovaleric acid belongs to the class of oxovaleric acid derivatives, which are characterized by a five-carbon valeric acid backbone containing a ketone functional group. This class of compounds is a subject of significant interest in organic and medicinal chemistry. The core structure, a keto acid, provides a versatile scaffold for chemical modifications, allowing for the synthesis of a wide array of derivatives with diverse physicochemical properties and biological activities. The presence of both a carboxylic acid and a ketone group allows for reactions such as esterification, amidation, reduction, and the formation of various heterocyclic compounds.

Research into oxovaleric acid derivatives has explored their potential in various applications. For instance, certain derivatives are investigated as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The structural similarity of some oxovaleric acid derivatives to endogenous molecules makes them candidates for interacting with biological targets like enzymes and receptors.

Rationale for Academic Investigation of this compound

The academic investigation into this compound is driven by the unique combination of its structural features. The dichlorophenyl group, in particular, is a common moiety in many biologically active compounds. The presence and position of the chlorine atoms on the phenyl ring can significantly influence the molecule's lipophilicity, electronic properties, and metabolic stability, thereby affecting its biological activity.

The rationale for its investigation can be broken down into several key areas:

Medicinal Chemistry: The dichlorophenyl motif is present in numerous compounds with demonstrated pharmacological activities, including anticancer and anti-inflammatory properties. Therefore, this compound serves as a valuable starting material or intermediate for the synthesis of novel therapeutic agents.

Agrochemical Research: Halogenated aromatic compounds are a cornerstone of many pesticides. The ethyl ester of this compound, ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate, is a known fungicide with endocrine-disrupting properties. This suggests that the parent acid could be a precursor or a metabolite of interest in the development and environmental impact assessment of such agrochemicals.

Organic Synthesis: The bifunctional nature of this keto acid makes it a useful building block in organic synthesis. It can be used to construct more complex molecular architectures, including heterocyclic systems, which are prevalent in many bioactive molecules.

Overview of Research Methodologies and Thematic Areas

The investigation of this compound and its derivatives encompasses a range of standard chemical research methodologies. The primary thematic areas of research revolve around its synthesis, structural characterization, and the exploration of its potential applications.

Synthesis: The most probable and widely used method for the synthesis of this compound is the Friedel-Crafts acylation . sigmaaldrich.comorganic-chemistry.orgwikipedia.org This electrophilic aromatic substitution reaction would involve the acylation of 1,3-dichlorobenzene (B1664543) with glutaric anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comorganic-chemistry.orgwikipedia.org The reaction introduces the 5-oxovaleric acid chain onto the dichlorophenyl ring.

Structural Characterization and Analysis: A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of this compound. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the molecular structure. In ¹H NMR, characteristic signals for the aromatic protons of the 3,5-dichlorophenyl group and the aliphatic protons of the valeric acid chain would be expected. In ¹³C NMR, distinct resonances for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons, and the aliphatic carbons would be observed.

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the compound and for its quantification in various matrices. nih.govlongdom.org Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), can also be used, potentially after derivatization to increase volatility.

Exploration of Biological Activity: Research in this area, while not extensively focused on this specific acid, can be inferred from related compounds. Methodologies would include in vitro assays to screen for activities such as antifungal, antibacterial, anticancer, and anti-inflammatory effects. These studies would involve treating cell cultures or microorganisms with the compound and observing its effects on growth, viability, or specific biochemical pathways.

Below is an interactive data table summarizing the key properties and identifiers for this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₀Cl₂O₃
Molecular Weight 261.10 g/mol
General Class Oxovaleric Acid Derivative
Key Functional Groups Carboxylic Acid, Ketone, Dichlorophenyl

Here is a data table detailing the common research methodologies applied to this and similar compounds.

Research AreaMethodologyPurpose
Synthesis Friedel-Crafts AcylationTo form the core structure of the molecule.
Structural Elucidation ¹H and ¹³C NMR SpectroscopyTo determine the connectivity and chemical environment of atoms.
Molecular Weight Determination Mass SpectrometryTo confirm the molecular formula and study fragmentation.
Purity Analysis High-Performance Liquid Chromatography (HPLC)To separate and quantify the compound.
Biological Screening In vitro assaysTo investigate potential pharmacological or agrochemical activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3,5-dichlorophenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O3/c12-8-4-7(5-9(13)6-8)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCELXQXKMALAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374212
Record name 5-(3,5-Dichlorophenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172168-00-2
Record name 3,5-Dichloro-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172168-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3,5-Dichlorophenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Chemistry Methodologies

Retrosynthetic Analysis and Strategic Disconnections for 5-(3,5-Dichlorophenyl)-5-oxovaleric acid

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For this compound, the primary disconnection strategy involves breaking the carbon-carbon bond between the carbonyl group and the dichlorophenyl ring. This disconnection points to a Friedel-Crafts acylation reaction as the key bond-forming step.

This strategic disconnection identifies two primary starting materials: 1,3-dichlorobenzene (B1664543) and glutaric anhydride (B1165640). The Friedel-Crafts acylation is a classic and versatile method for forming aryl ketones. nih.gov In this proposed synthesis, the electrophile would be an acylium ion generated from glutaric anhydride in the presence of a strong Lewis acid catalyst.

An alternative disconnection could involve the formation of the valeric acid side chain. However, the Friedel-Crafts acylation approach is generally more direct and efficient for this type of structure.

Development of Novel Synthetic Pathways

The primary synthetic pathway for this compound revolves around the Friedel-Crafts acylation. This involves the reaction of 1,3-dichlorobenzene with glutaric anhydride, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). nih.gov

The reaction proceeds through the formation of an acylium ion from glutaric anhydride, which then attacks the electron-rich dichlorobenzene ring in an electrophilic aromatic substitution. Due to the presence of two deactivating chloro groups on the aromatic ring, harsh reaction conditions may be necessary to achieve a reasonable yield.

Exploration of Catalytic Approaches for Key Transformations

While traditional Friedel-Crafts acylation often requires stoichiometric amounts of Lewis acid catalysts, modern synthetic chemistry has focused on developing more efficient and environmentally friendly catalytic systems. For the synthesis of this compound, several catalytic approaches can be explored.

Homogeneous Lewis Acid Catalysis: The use of strong Lewis acids like aluminum chloride is the most common approach. nih.gov However, other metal triflates, such as hafnium triflate (Hf(OTf)₄), have also been shown to be effective catalysts for Friedel-Crafts acylations, sometimes in catalytic amounts, especially when used in conjunction with a co-catalyst or in specific solvent systems.

Heterogeneous Solid Acid Catalysis: To simplify catalyst separation and recycling, solid acid catalysts have been investigated for Friedel-Crafts reactions. Zeolites, clays, and supported acid catalysts are potential candidates that could facilitate the acylation of dichlorobenzene with glutaric anhydride. These catalysts offer the advantage of easier work-up and reduced waste generation.

Brønsted Acid Catalysis: Strong Brønsted acids can also promote Friedel-Crafts acylation. While less common than Lewis acid catalysis for this transformation, it represents an alternative avenue for investigation.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of catalyst, solvent, reaction temperature, and reaction time.

ParameterConditionExpected Outcome
Catalyst Aluminum Chloride (AlCl₃)Effective but may require stoichiometric amounts.
Hafnium Triflate (Hf(OTf)₄)Potentially catalytic, but may require higher temperatures.
ZeolitesHeterogeneous, allowing for easier separation and reuse.
Solvent NitrobenzeneTraditional solvent for Friedel-Crafts, but toxic.
DichloromethaneCommon solvent, but can be reactive under harsh conditions.
Solvent-freeEnvironmentally friendly, but may require higher temperatures.
Temperature 25-100 °CHigher temperatures may be needed for the deactivated ring.
Time 2-24 hoursReaction progress should be monitored to determine optimal time.

This table presents a general overview of potential conditions and outcomes for the synthesis of this compound via Friedel-Crafts acylation. Specific yields would need to be determined experimentally.

Sustainable Chemistry Principles in Synthesis

The principles of green chemistry are increasingly important in the design of synthetic routes. For the synthesis of this compound, several strategies can be employed to enhance its sustainability.

Atom Economy: The Friedel-Crafts acylation of 1,3-dichlorobenzene with glutaric anhydride is inherently atom-economical, as all atoms of the reactants are incorporated into the final product, with the exception of the catalyst and any solvent used.

Use of Safer Solvents: Traditional solvents for Friedel-Crafts reactions, such as nitrobenzene and chlorinated hydrocarbons, are often toxic and environmentally harmful. The exploration of greener solvents, such as ionic liquids, or conducting the reaction under solvent-free conditions can significantly improve the environmental profile of the synthesis. beilstein-journals.org

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and for shorter durations can reduce energy consumption.

Scalability and Efficiency of Synthetic Routes for Research Purposes

For research purposes, the scalability and efficiency of a synthetic route are critical considerations. The Friedel-Crafts acylation approach to this compound is generally considered scalable. However, several factors need to be addressed for a successful scale-up. researchgate.net

Heat Management: Friedel-Crafts reactions can be exothermic, and effective heat management is crucial to prevent side reactions and ensure safety, especially on a larger scale.

Reagent Addition: The controlled addition of reagents, particularly the Lewis acid catalyst, is important to manage the reaction rate and temperature.

Work-up and Purification: The work-up procedure, which typically involves quenching the reaction with water and extracting the product, needs to be optimized for larger quantities. Purification by crystallization or chromatography may also require adjustments for scalability.

The efficiency of the route is primarily determined by the yield of the Friedel-Crafts acylation step. Careful optimization of the reaction conditions is key to maximizing the yield and ensuring a cost-effective synthesis for research applications.

Chemical Reactivity and Mechanistic Organic Studies

Reactivity of the Keto Group in 5-(3,5-Dichlorophenyl)-5-oxovaleric acid

The ketone carbonyl group, situated at the 5-position, is a primary site for a variety of chemical modifications, including nucleophilic additions and redox reactions.

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon of the keto group is susceptible to attack by various nucleophiles. These reactions typically proceed through the formation of a tetrahedral intermediate. While specific studies on this compound are not extensively documented in publicly available literature, the general principles of nucleophilic addition to ketones are well-established and applicable.

Common nucleophilic addition reactions would include the formation of cyanohydrins, hemiacetals, and imines. Condensation reactions, such as the Wittig reaction, could be employed to form a carbon-carbon double bond at the carbonyl position.

Oxidation and Reduction Pathways

The ketone functionality can undergo both oxidation and reduction. Reduction of the ketone to a secondary alcohol, 5-(3,5-dichlorophenyl)-5-hydroxyvaleric acid, can be achieved using various reducing agents. The choice of reagent dictates the selectivity and reaction conditions.

For instance, sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that would selectively reduce the ketone in the presence of the carboxylic acid. More potent reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the carboxylic acid.

A complete reduction of the keto group to a methylene (B1212753) group (CH₂) can be accomplished through methods like the Wolff-Kishner or Clemmensen reductions, which are effective for deoxygenating aryl ketones.

Reduction Type Reagent(s) Product
Selective Ketone ReductionSodium Borohydride (NaBH₄)5-(3,5-dichlorophenyl)-5-hydroxyvaleric acid
Full DeoxygenationHydrazine/KOH (Wolff-Kishner)5-(3,5-dichlorophenyl)valeric acid

Transformations Involving the Carboxylic Acid Moiety

The terminal carboxylic acid group offers another handle for chemical modification, primarily through reactions at the carbonyl carbon and the acidic proton.

Esterification and Amidation Reactions

Esterification of this compound can be readily achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as the Fischer esterification. For example, reaction with ethanol (B145695) and sulfuric acid yields ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate.

Amidation can be carried out by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an amine to form the corresponding amide. A variety of coupling agents have been developed for the direct amidation of carboxylic acids under mild conditions. lookchemmall.comresearchgate.net

Reaction Reagents Product Example
EsterificationEthanol, H₂SO₄Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate
Amidation1. SOCl₂ 2. Amine (e.g., RNH₂)N-alkyl-5-(3,5-dichlorophenyl)-5-oxovaleramide

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential transformation for this compound. As a γ-keto acid, it does not undergo the facile thermal decarboxylation characteristic of β-keto acids. chemistrytalk.orgyoutube.commasterorganicchemistry.com The mechanism for β-keto acid decarboxylation involves a cyclic transition state that is not accessible for γ-keto acids. wikipedia.orgkhanacademy.org

Decarboxylation of γ-keto acids typically requires more forcing conditions and may proceed through different mechanistic pathways, often involving radical intermediates or specific catalytic systems. The presence of the electron-withdrawing dichlorophenyl group could potentially influence the stability of any intermediates formed during such a process.

Electrophilic Aromatic Substitution on the Dichlorophenyl Ring

The 3,5-dichlorophenyl group is an electron-deactivated aromatic system due to the inductive effect of the two chlorine atoms. This deactivation makes electrophilic aromatic substitution reactions more challenging compared to benzene (B151609). wikipedia.org The chlorine atoms are ortho, para-directing; however, in the case of 3,5-disubstitution, the incoming electrophile is directed to the positions ortho to both chlorine atoms (the 2, 4, and 6 positions).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. minia.edu.egmasterorganicchemistry.com These reactions typically require harsh conditions, such as the use of strong acids and high temperatures, to overcome the deactivating effect of the chlorine atoms. wikipedia.org The regioselectivity of these reactions on the 3,5-dichlorophenyl ring would be an important consideration in any synthetic strategy involving this moiety.

Reaction Typical Reagents Expected Position of Substitution
NitrationHNO₃, H₂SO₄2, 4, or 6-position
BrominationBr₂, FeBr₃2, 4, or 6-position
SulfonationFuming H₂SO₄2, 4, or 6-position

Mechanistic Elucidation of Chemical Transformations

The synthesis of this compound is most commonly achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction involves the acylation of 1,3-dichlorobenzene (B1664543) with glutaric anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The mechanism of this transformation, along with the associated intermediates and energetic considerations, provides a detailed picture of the chemical reactivity of the substrates.

The Friedel-Crafts acylation of 1,3-dichlorobenzene to yield this compound proceeds through a series of well-established reactive intermediates. While the direct isolation and characterization of these intermediates for this specific reaction are not extensively documented in the literature, their identity can be confidently inferred from numerous studies on the general mechanism of Friedel-Crafts acylation. The key intermediates are the acylium ion and the sigma complex (also known as the Wheland intermediate).

Formation of the Acylium Ion:

The first step in the reaction mechanism is the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, aluminum chloride, coordinates to one of the carbonyl oxygen atoms of glutaric anhydride. This coordination polarizes the carbon-oxygen bond, making the carbonyl carbon more electrophilic. Subsequently, the C-O bond cleaves, leading to the formation of a resonance-stabilized acylium ion.

Step 1: Coordination of the Lewis Acid Glutaric anhydride reacts with aluminum chloride.

Step 2: Formation of the Acylium Ion The complex formed undergoes cleavage to generate the acylium ion and an aluminum carboxylate species.

The acylium ion is a potent electrophile due to the positive charge on the carbon atom. Spectroscopic studies, such as in situ infrared spectroscopy, on similar Friedel-Crafts systems have provided evidence for the existence of acylium ions as key reaction intermediates. rsc.orgnumberanalytics.comrsc.org X-ray crystallography has also been employed to determine the structures of stable acylium ion salts in other systems. nih.gov

Formation of the Sigma Complex (Wheland Intermediate):

The generated acylium ion then acts as the electrophile in the subsequent electrophilic aromatic substitution step. The π-electron system of the 1,3-dichlorobenzene ring attacks the electrophilic carbon of the acylium ion. This attack results in the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or Wheland intermediate. In this intermediate, the carbon atom of the aromatic ring that forms the new bond with the acyl group becomes sp³-hybridized, temporarily disrupting the aromaticity of the ring.

The positive charge in the sigma complex is delocalized across the remaining sp²-hybridized carbon atoms of the ring through resonance. For the acylation of 1,3-dichlorobenzene, the attack occurs preferentially at the C-4 position due to the directing effects of the two chlorine atoms. While chlorine is a deactivating group, it is an ortho-, para-director. In this case, the para-position to one chlorine and ortho- to the other (C-4) is the most sterically accessible and electronically favored position for electrophilic attack.

Regeneration of the Aromatic Ring:

The final step of the electrophilic substitution is the deprotonation of the sigma complex to restore the aromaticity of the ring. A weak base, typically the [AlCl₃(OH)]⁻ species formed during the reaction or from traces of moisture, removes the proton from the sp³-hybridized carbon atom. The electrons from the C-H bond move back into the ring, reforming the aromatic π-system and yielding the final product, this compound, after an aqueous workup to hydrolyze the aluminum salt.

Intermediate Description Method of Identification (in analogous systems)
Acylium IonA resonance-stabilized cation with the general formula R-C≡O⁺. It is the key electrophile in the Friedel-Crafts acylation.In situ Infrared Spectroscopy, NMR Spectroscopy, X-ray Crystallography
Sigma Complex (Wheland Intermediate)A resonance-stabilized carbocation formed by the attack of the aromatic ring on the acylium ion. Aromaticity is temporarily lost.Not directly isolated for this reaction, but its existence is a cornerstone of the electrophilic aromatic substitution mechanism.

The kinetics and thermodynamics of the Friedel-Crafts acylation of 1,3-dichlorobenzene are significantly influenced by the electronic effects of the two chlorine substituents on the aromatic ring.

Kinetic Aspects:

The rate-determining step in the Friedel-Crafts acylation is typically the formation of the sigma complex. khanacademy.org This step involves the attack of the nucleophilic aromatic ring on the electrophilic acylium ion and has the highest activation energy.

The presence of two chlorine atoms on the benzene ring has a pronounced effect on the reaction kinetics. Chlorine is an electron-withdrawing group due to its high electronegativity, which deactivates the aromatic ring towards electrophilic attack. This deactivation results in a slower reaction rate compared to the acylation of unsubstituted benzene. rsc.org Competitive acylation studies have shown that dichlorobenzenes are less reactive than chlorobenzene. rsc.org

The reaction rate can be influenced by several factors:

Catalyst Concentration: An increase in the concentration of the Lewis acid catalyst generally leads to a higher reaction rate by promoting the formation of the acylium ion.

Temperature: As with most chemical reactions, increasing the reaction temperature increases the reaction rate by providing more molecules with sufficient energy to overcome the activation energy barrier. However, higher temperatures can also lead to side reactions and decomposition.

Solvent: The choice of solvent can influence the stability of the intermediates and transition states, thereby affecting the reaction rate.

Thermodynamic Aspects:

The reaction is typically exothermic (ΔH < 0), releasing heat. Proper temperature control is crucial to prevent overheating, which could lead to undesirable side reactions.

Computational studies on related Friedel-Crafts acylation reactions have provided insights into the energy profile of the reaction. acs.org These studies generally show that the formation of the sigma complex is the highest energy barrier along the reaction coordinate.

Parameter Influence on the Reaction Effect of Dichloro-Substituents
Activation Energy (Ea) Determines the reaction rate. A higher Ea leads to a slower reaction.Increased due to the deactivating effect of the chlorine atoms, resulting in a slower reaction rate compared to benzene.
Enthalpy Change (ΔH) Indicates whether the reaction is exothermic or endothermic.The reaction is generally exothermic. The chloro-substituents have a minor effect on the overall ΔH.
Gibbs Free Energy Change (ΔG) Determines the spontaneity of the reaction. A negative ΔG indicates a spontaneous reaction.The reaction is spontaneous. The chloro-substituents do not change the overall thermodynamic favorability.

Spectroscopic and Structural Characterization Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of the atomic connectivity and spatial relationships within 5-(3,5-Dichlorophenyl)-5-oxovaleric acid can be constructed.

¹H, ¹³C, and Heteronuclear NMR Studies

The ¹H NMR spectrum of this compound provides crucial information about the number and chemical environment of the hydrogen atoms. The aromatic region of the spectrum is expected to show signals corresponding to the protons on the dichlorophenyl ring. Specifically, a triplet for the proton at the 4-position and a doublet for the protons at the 2- and 6-positions are anticipated. The aliphatic portion of the molecule, the oxovaleric acid chain, would exhibit distinct signals for the methylene (B1212753) protons. Protons closer to the electron-withdrawing keto and carboxylic acid groups will appear at a lower field (higher ppm) compared to those further away.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. The carbonyl carbons of the ketone and the carboxylic acid will be readily identifiable by their characteristic downfield shifts, typically in the range of 170-200 ppm. The aromatic carbons will also have distinct chemical shifts, with the carbons bearing the chlorine atoms showing a shift influenced by the halogen's electronegativity. The aliphatic carbons of the valeric acid chain will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (C2', C6')7.8 - 8.0128 - 132
Aromatic CH (C4')7.6 - 7.8130 - 134
Aromatic C-Cl (C3', C5')-134 - 138
Aromatic C (C1')-135 - 140
C=O (Ketone)-195 - 205
CH₂ (alpha to ketone)3.0 - 3.335 - 40
CH₂ (beta to ketone)2.0 - 2.320 - 25
CH₂ (alpha to COOH)2.4 - 2.730 - 35
C=O (Carboxylic Acid)-175 - 185
OH (Carboxylic Acid)10.0 - 12.0-

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

To unequivocally establish the connectivity between protons and carbons, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent methylene groups in the valeric acid chain, confirming their sequential arrangement.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each signal in the 2D spectrum links a specific proton to its attached carbon, allowing for the definitive assignment of the signals in both the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range couplings between protons and carbons (typically over two to three bonds). For instance, HMBC would show correlations from the protons on the methylene group adjacent to the ketone to the carbonyl carbon of the ketone and to the aromatic carbons. Similarly, correlations would be observed between the protons on the methylene group adjacent to the carboxylic acid and the carboxylic acid carbonyl carbon. These correlations are instrumental in piecing together the entire molecular structure.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₀Cl₂O₃), HRMS would confirm the molecular formula by providing a measured mass that is consistent with the calculated exact mass. The presence of two chlorine atoms would be evident from the characteristic isotopic pattern in the mass spectrum, where the M+2 peak would have an intensity of approximately 65% of the molecular ion peak (M).

Table 2: Expected HRMS Data for this compound

Ion Calculated Exact Mass Expected Isotopic Pattern (Relative Intensity)
[M]⁺260.0007M (100%), M+2 (65.2%), M+4 (10.6%)
[M+H]⁺261.0085M+H (100%), M+H+2 (65.2%), M+H+4 (10.6%)
[M+Na]⁺283.9904M+Na (100%), M+Na+2 (65.2%), M+Na+4 (10.6%)

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This technique provides valuable information about the connectivity of the molecule. For this compound, characteristic fragmentation pathways would include:

Cleavage of the valeric acid chain: Fragmentation adjacent to the carbonyl groups is common. This could lead to the formation of ions corresponding to the dichlorobenzoyl cation and fragments of the valeric acid chain.

Loss of small neutral molecules: The loss of water (H₂O) from the carboxylic acid group or carbon monoxide (CO) from the ketone are also plausible fragmentation pathways.

By analyzing the masses of the fragment ions, the structural components of the molecule can be pieced together, confirming the assignments made by NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

In the IR spectrum of this compound, the most prominent absorption bands would be due to the carbonyl stretching vibrations. The ketone C=O stretch typically appears around 1680-1700 cm⁻¹, while the carboxylic acid C=O stretch is usually found at a higher frequency, around 1700-1725 cm⁻¹. The O-H stretch of the carboxylic acid will be a very broad band in the region of 2500-3300 cm⁻¹. The C-Cl stretching vibrations of the dichlorophenyl group would appear in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy would provide complementary information. Aromatic C-C stretching vibrations, which are often strong in Raman spectra, would be observed in the 1580-1620 cm⁻¹ region. The carbonyl stretches would also be visible, although their intensities might differ from those in the IR spectrum.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H Stretch (Carboxylic Acid)2500-3300 (broad)Weak or not observed
C-H Stretch (Aromatic)3000-31003000-3100
C-H Stretch (Aliphatic)2850-30002850-3000
C=O Stretch (Ketone)1680-17001680-1700
C=O Stretch (Carboxylic Acid)1700-17251700-1725
C-C Stretch (Aromatic)1580-1620Strong, 1580-1620
C-O Stretch (Carboxylic Acid)1210-1320Weak
C-Cl Stretch< 800< 800

Through the combined application of these powerful spectroscopic techniques, a detailed and unambiguous structural characterization of this compound is achieved, providing a solid foundation for further chemical and biological investigations.

X-ray Crystallography for Solid-State Molecular Architecture

Despite the utility of this technique, a search of crystallographic databases and peer-reviewed literature did not yield any published single-crystal X-ray diffraction data for this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and specific intramolecular distances and angles remains uncharacterized.

While research on other dichlorinated phenyl derivatives has been conducted, this information cannot be extrapolated to accurately describe the specific solid-state structure of the 3,5-dichloro isomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes electrons from a ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the electronic structure of the compound.

A thorough search of spectroscopic databases and scientific literature did not uncover any specific UV-Vis absorption spectra for this compound. Therefore, data on its absorption maxima (λmax) and corresponding molar absorptivity coefficients (ε) are not available. Such data would be valuable for understanding the electronic effects of the 3,5-dichlorophenyl group on the oxovaleric acid backbone.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and predicting the reactivity of 5-(3,5-dichlorophenyl)-5-oxovaleric acid.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For this compound, DFT calculations, often employing basis sets like B3LYP/6-311G**, can predict a range of molecular properties. researchgate.net These studies can determine optimized molecular geometry, dipole moments, and the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netdergipark.org.tr The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound

Property Value Unit
HOMO Energy -6.8 eV
LUMO Energy -1.5 eV
HOMO-LUMO Gap 5.3 eV
Dipole Moment 3.2 Debye

This data is illustrative and based on typical values for similar organic molecules.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed to explore the potential energy surface of this compound. These methods are crucial for identifying stable conformers, transition states, and reaction pathways. By mapping the energy landscape, researchers can predict the most stable three-dimensional arrangement of the atoms in the molecule. researchgate.net This information is vital for understanding its physical and chemical behavior.

Conformational Analysis and Torsional Potential Studies

The flexibility of the valeric acid chain in this compound allows for multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. researchgate.net Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used experimentally to understand these conformations. mdpi.com Computationally, the potential energy surface can be scanned by systematically rotating the rotatable bonds, such as the C-C bonds in the valeric acid moiety and the bond connecting the phenyl ring to the keto group.

Molecular Docking and Simulation Studies for In Vitro Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.govpjps.pk The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. ekb.eg

For this compound, docking studies could be performed against various enzymes or receptors to explore its potential biological activities. The results would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues. mdpi.com An illustrative example of potential docking results is shown in Table 2.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

Parameter Value Unit
Binding Affinity -7.5 kcal/mol
Number of Hydrogen Bonds 2 -

This data is for illustrative purposes only.

Reaction Mechanism Prediction and Transition State Locating

Theoretical methods can be employed to predict the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, and potential intermediates, a reaction pathway can be mapped out. A crucial aspect of this is locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction. These calculations provide valuable insights into the feasibility and kinetics of a reaction.

Prediction of Spectroscopic Parameters from Theoretical Models

Computational chemistry can predict various spectroscopic parameters for this compound, which can aid in the interpretation of experimental spectra. For instance, theoretical calculations can predict the vibrational frequencies that would be observed in an infrared (IR) spectrum. dntb.gov.ua Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. Theoretical UV-Vis spectra can also be generated to understand the electronic transitions within the molecule. dergipark.org.tr

Table 3: List of Compounds Mentioned

Compound Name
This compound
3,5-dichlorophenylcyclohexane
2-(3,5-dichlorophenyl)-1,3-dioxane
2-(3,5-dichlorophenyl)-1,3-dithiane

Investigation of Biological Activity and Mechanistic Hypotheses in Vitro

In Vitro Screening Methodologies for Enzyme Inhibition

The structural motifs of 5-(3,5-Dichlorophenyl)-5-oxovaleric acid, particularly the dichlorophenyl group, suggest potential interactions with various enzymes. Standard in vitro screening methodologies would be employed to assess its inhibitory potential against a panel of enzymes. High-throughput screening (HTS) assays, utilizing fluorescence, luminescence, or absorbance-based readouts, are typically the first step to identify any enzymatic inhibition.

Should initial screens indicate activity, further detailed kinetic studies would be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate the inhibition constant (Ki). Enzymes of interest could include those involved in key metabolic or signaling pathways, such as kinases, proteases, or oxidoreductases.

In Vitro Receptor Binding Affinity Studies

To determine if this compound interacts with specific cellular receptors, radioligand binding assays are a common and effective in vitro method. These assays measure the affinity of the compound for a particular receptor by competing with a known radiolabeled ligand. A high affinity would suggest that the compound may act as an agonist, antagonist, or allosteric modulator of that receptor. A broad panel of receptor binding assays, covering major receptor families such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors, would provide a comprehensive profile of its potential receptor interactions.

Evaluation of Cellular Pathway Modulation in Cultured Cell Lines

The effect of this compound on cellular signaling pathways can be investigated using various cultured cell lines. Reporter gene assays are a powerful tool to monitor the activity of specific transcription factors and signaling pathways. For instance, a luciferase reporter under the control of a response element for a particular pathway (e.g., NF-κB, AP-1) can quantify the modulation of that pathway upon treatment with the compound.

Furthermore, techniques such as Western blotting can be used to assess changes in the phosphorylation status or expression levels of key proteins within a signaling cascade. High-content screening and cellular imaging can provide further insights into the compound's effects on cellular morphology, protein localization, and other cellular events. The choice of cell lines would be guided by any initial hits from enzyme or receptor screening to focus on relevant biological contexts.

Identification of Potential Molecular Targets in In Vitro Systems

Affinity-based proteomics is a powerful approach for the unbiased identification of molecular targets. This can involve immobilizing the this compound on a solid support and using it as bait to capture interacting proteins from cell lysates. The captured proteins are then identified by mass spectrometry.

Another approach is thermal shift analysis (differential scanning fluorimetry), which can detect the binding of a compound to a protein by measuring changes in the protein's thermal stability. This method can be used in a high-throughput format to screen for potential protein targets. Computational methods, such as molecular docking and virtual screening, can also be employed to predict potential binding partners based on the compound's structure.

Elucidation of Mechanism of Action at the Cellular/Molecular Level in In Vitro Assays

Once a primary molecular target is identified, a series of in vitro assays are required to elucidate the precise mechanism of action. If the target is an enzyme, detailed kinetic analyses would be performed. For a receptor target, functional assays measuring downstream signaling events (e.g., second messenger production, changes in membrane potential) would be conducted to determine if the compound acts as an agonist or antagonist.

To understand the cellular consequences of target engagement, a variety of cell-based assays would be utilized. These could include assays for cell viability, proliferation, apoptosis, and cell cycle progression. Gene expression profiling using techniques like RNA sequencing can provide a global view of the transcriptional changes induced by the compound, offering further clues about its mechanism of action and affected pathways.

Synthesis and Structure Activity Relationship Sar Studies of Derivatives

Rational Design and Synthesis of 5-(3,5-Dichlorophenyl)-5-oxovaleric acid Analogues

The rational design of analogues of this compound would theoretically be driven by the desire to modulate its physicochemical properties and biological activity. This involves systematic modifications of its core structure.

Modifications to the Carboxylic Acid Functionality

The carboxylic acid group is a key feature, often involved in hydrogen bonding interactions with biological targets and contributing to the compound's polarity and pharmacokinetic profile. Modifications would aim to explore the impact of altering these properties. Synthetic strategies would typically involve standard organic chemistry transformations. For instance, esterification could be achieved by reacting the parent acid with various alcohols under acidic conditions to produce a library of esters. Amide derivatives could be synthesized via activation of the carboxylic acid (e.g., to an acyl chloride) followed by reaction with a range of primary and secondary amines.

Table 1: Hypothetical Modifications to the Carboxylic Acid Functionality and Their Rationale

Modification Rationale
Esterification (e.g., methyl, ethyl esters)Increase lipophilicity, potentially improving cell permeability.
Amide Formation (e.g., with primary/secondary amines)Introduce new hydrogen bond donors/acceptors, potentially altering target binding.
Bioisosteric Replacement (e.g., with tetrazole)Mimic the acidic properties of the carboxylic acid with a group that may have improved metabolic stability or oral bioavailability.

Structural Variations at the Keto Group

The ketone functionality is another key site for modification. It can participate in hydrogen bonding and may be a site of metabolic transformation. Reducing the ketone to a secondary alcohol would introduce a chiral center and a hydrogen bond donor, which could significantly alter the compound's interaction with a biological target. Conversion of the ketone to an oxime or hydrazone would introduce different functional groups with varied electronic and steric profiles.

Comparative In Vitro Biological Evaluation of Derivatives

A crucial step in understanding the SAR of this compound would be the comparative in vitro biological evaluation of the synthesized derivatives. The choice of assays would depend on the initial biological activity identified for the parent compound. For instance, if the compound exhibits antimicrobial properties, a panel of bacterial and fungal strains would be used to determine the minimum inhibitory concentrations (MICs) of the analogues. If anticancer activity is observed, a range of cancer cell lines would be used to assess cytotoxicity (e.g., IC50 values).

Table 2: Illustrative Data from a Hypothetical In Vitro Anticancer Screening

Compound Modification Cell Line A IC50 (µM) Cell Line B IC50 (µM)
Parent Compound-15.222.5
Methyl Ester-COOCH310.818.1
Amide Derivative-CONHCH325.435.7
3,5-Difluoro Analogue-F instead of -Cl18.928.3
Reduced Ketone-CH(OH)->50>50

Quantitative Structure-Activity Relationship (QSAR) Model Development

With a sufficiently large and diverse dataset of analogues and their corresponding biological activities, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. This is achieved by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each analogue and correlating them with the observed biological activity using statistical methods like multiple linear regression or partial least squares. A robust QSAR model can be a powerful predictive tool for designing new, more potent analogues and for understanding the key structural features that govern activity.

Advanced Analytical Methodologies in Research

Chromatographic Method Development for Purity and Quantitative Analysis

Chromatography is a cornerstone for the analysis of pharmaceutical compounds and metabolites. The development of robust chromatographic methods is essential for ensuring the quality and purity of "5-(3,5-Dichlorophenyl)-5-oxovaleric acid".

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantitative analysis of non-volatile organic compounds like "this compound". A reversed-phase HPLC (RP-HPLC) method is typically developed for such analyses. ekb.egpensoft.netnih.gov The method's development involves optimizing various parameters to achieve adequate separation from potential impurities and degradation products.

Key aspects of HPLC method development include:

Column Selection: A C18 column is a common choice for reversed-phase chromatography, offering excellent retention and separation for moderately polar to nonpolar compounds. pensoft.net

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium formate) and an organic modifier like acetonitrile or methanol. abap.co.in A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components with good peak shape. ekb.eg

Detection: A UV detector is commonly used, with the detection wavelength set to an absorbance maximum for the dichlorophenyl chromophore (e.g., around 250 nm) to ensure high sensitivity. abap.co.in

Validation: The developed method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). ekb.egpensoft.net

Table 1: Illustrative RP-HPLC Parameters for Analysis of this compound

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 250 nm

Gas Chromatography (GC) is the method of choice for analyzing volatile and semi-volatile organic compounds. helsinki.fiphenomenex.com While "this compound" itself is not sufficiently volatile for direct GC analysis due to its carboxylic acid group, GC is invaluable for detecting volatile impurities, residual solvents from synthesis, or volatile degradation products.

For the analysis of the parent compound, a derivatization step is necessary to increase its volatility. The carboxylic acid can be converted to a more volatile ester (e.g., a methyl ester) using a reagent like diazomethane. nih.gov The analysis would then proceed using a GC system, often equipped with a flame ionization detector (FID) or a mass spectrometer (MS). epa.gov

Methodology for volatile analytes often involves:

Sample Preparation: Techniques like static headspace or purge and trap are used to extract and concentrate volatile compounds from a sample matrix. phenomenex.comusgs.gov

Column: A capillary column with a nonpolar or mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used. mdpi.com

Temperature Program: The GC oven temperature is ramped up over the course of the analysis to elute compounds in order of their boiling points.

Detector: An FID provides general-purpose detection for organic compounds, while an MS detector offers definitive identification based on the mass-to-charge ratio of fragmented ions. msstate.edu

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) is a powerful separation technique that offers extremely high resolution and requires minimal sample volume. wikipedia.orgijsar.in It separates analytes based on their charge-to-size ratio in an electric field. ijsar.in For a compound like "this compound," which possesses a carboxylic acid group, CE, particularly Capillary Zone Electrophoresis (CZE), is highly applicable.

In a basic buffer (pH > pKa of the carboxylic acid), the compound will be negatively charged and migrate toward the anode. However, the strong electroosmotic flow (EOF) in a typical fused silica capillary will carry all species, including anions, toward the cathode, allowing for their separation and detection. wikipedia.org

Key considerations for CE analysis include:

Background Electrolyte (BGE): The choice of BGE is critical for achieving separation. A buffer with a pH around 9-10 (e.g., borate or ammonium hydroxide) would ensure the compound is fully ionized. mdpi.com

Capillary: An uncoated fused-silica capillary is commonly used.

Detection: On-column UV detection is the most common mode, leveraging the chromophore of the analyte. semanticscholar.org

Advantages: CE can often provide different selectivity compared to HPLC, making it a complementary technique for purity analysis and resolving impurities that may co-elute in an HPLC separation. ijsar.insemanticscholar.org

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, are indispensable for analyzing complex mixtures and providing structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. This is particularly useful for identifying and quantifying metabolites of fungicides in environmental or biological samples. nih.goveurl-pesticides.eu For "this compound," an LC-MS/MS method would involve:

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be readily formed. vliz.be

Analysis: Tandem mass spectrometry (MS/MS) can be used for highly selective quantification through Selected Reaction Monitoring (SRM), where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This minimizes matrix interference and enhances sensitivity. vliz.be

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying unknown volatile and semi-volatile compounds. researchgate.netnih.gov It is used for metabolic fingerprinting to understand the effects of fungicides or to identify trace-level impurities. researchgate.net An analysis of derivatized "this compound" or its volatile degradation products by GC-MS would provide definitive identification through comparison of the obtained mass spectrum with library spectra. usgs.gov

Table 2: Comparison of Hyphenated Techniques for Analysis

TechniqueAnalyte StatePrimary ApplicationAdvantages
LC-MS Non-volatile, polarQuantitative analysis in complex matrices, metabolite identificationHigh sensitivity and selectivity, no derivatization needed for the parent compound
GC-MS Volatile or semi-volatileIdentification of volatile impurities and degradation products, metabolic profilingExcellent chromatographic resolution, definitive compound identification via mass spectral libraries

Thermal Analysis (e.g., DSC, TGA) for Phase Behavior in Research Contexts

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For a crystalline solid like "this compound," these methods provide critical information about its thermal stability and phase transitions.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for "this compound" would reveal:

Melting Point: A sharp endothermic peak corresponding to the melting of the crystalline solid. The temperature of this peak is a key indicator of purity.

Glass Transitions: For amorphous content, a step change in the baseline indicating the glass transition temperature (Tg) could be observed.

Crystallization: An exothermic peak might be observed if the material crystallizes upon heating from an amorphous state.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. nih.gov A TGA curve provides information on:

Decomposition Temperature: The temperature at which the compound begins to lose mass due to thermal decomposition. nih.gov

Composition: Can be used to quantify the amount of residual solvent or moisture in a sample.

These analyses are typically performed under a controlled atmosphere, such as nitrogen, to prevent oxidative degradation. nih.gov

Table 3: Hypothetical Thermal Analysis Data for this compound

Analysis TechniqueParameter MeasuredHypothetical ResultInterpretation
DSC Melting Point (Onset)115 - 120 °CIndicates the temperature at which melting begins. A narrow range suggests high purity.
TGA Decomposition Temp (Tonset)> 200 °CIndicates the temperature at which significant thermal degradation starts.
TGA Mass Loss at 150 °C< 0.5%Suggests the absence of significant volatile impurities like residual solvents or water.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

The traditional synthesis of aryl keto-acids like 5-(3,5-Dichlorophenyl)-5-oxovaleric acid often relies on classical Friedel-Crafts acylation. Future research should aim to develop more efficient, sustainable, and cost-effective synthetic routes.

Key areas for exploration include:

Advanced Catalytic Systems: Investigation into novel Lewis and Brønsted acid catalysts could lead to improved yields and milder reaction conditions. The use of solid-supported catalysts or recyclable ionic liquids could enhance the environmental friendliness of the synthesis. sigmaaldrich.com

Mechanochemical Approaches: Solvent-free mechanochemical methods, such as ball milling, have shown promise for Friedel-Crafts reactions. beilstein-journals.org Applying these techniques to the synthesis of this compound could significantly reduce solvent waste and energy consumption.

Continuous Flow Synthesis: The development of a continuous flow process for the synthesis would offer advantages in terms of scalability, safety, and process control.

Synthetic MethodologyPotential AdvantagesKey Research Focus
Advanced Catalysis Higher yields, milder conditions, catalyst recyclabilityScreening of novel Lewis/Brønsted acids, solid-supported catalysts
Mechanochemistry Reduced solvent use, energy efficiencyOptimization of milling parameters, catalyst compatibility
Continuous Flow Scalability, improved safety, process automationReactor design, optimization of flow parameters

Deeper Mechanistic Understanding of Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing existing methods and designing new reactions.

Future mechanistic studies could involve:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model the Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543). This can provide insights into the transition states, reaction intermediates, and the role of the catalyst in determining regioselectivity.

Kinetic Studies: Detailed kinetic analysis of the acylation reaction under various conditions can help to elucidate the reaction order, activation energy, and the influence of catalyst and substrate concentrations.

Spectroscopic Analysis of Intermediates: The use of in-situ spectroscopic techniques, such as IR and NMR spectroscopy, could allow for the detection and characterization of transient intermediates in the reaction pathway.

Identification of Undiscovered In Vitro Biological Activities

The 3,5-dichlorophenyl motif is present in a number of biologically active molecules. This suggests that this compound may possess undiscovered biological properties. A comprehensive in vitro screening program is therefore a critical future research direction.

Potential areas for biological screening include:

Antimicrobial Activity: Given that some dichlorophenyl derivatives exhibit antimicrobial properties, the compound should be tested against a panel of pathogenic bacteria and fungi.

Anticancer Activity: The compound could be screened against a variety of cancer cell lines to assess its cytotoxic and anti-proliferative effects.

Enzyme Inhibition: The keto-acid functionality suggests potential for interaction with various enzymes. Screening against enzyme families such as proteases, dehydrogenases, and kinases could reveal specific inhibitory activities. nih.govnih.gov

Biological ActivityRationaleSuggested Assays
Antimicrobial Dichlorophenyl moiety is a known pharmacophore.Minimum Inhibitory Concentration (MIC) assays against bacteria and fungi.
Anticancer Dichlorophenyl compounds have shown cytotoxicity.Cell viability assays (e.g., MTT) on various cancer cell lines.
Enzyme Inhibition Keto-acid is a reactive functional group.Biochemical assays against a panel of purified enzymes.

Potential Applications in Chemical Biology Tool Development

The unique chemical structure of this compound makes it an attractive candidate for the development of chemical biology tools to probe biological systems.

Future applications in this area could include:

Activity-Based Probes: The keto-acid moiety can be modified to incorporate a reporter tag (e.g., a fluorophore or a biotin) and a reactive group to create activity-based probes. These probes could be used to selectively label and identify specific enzymes in complex biological samples.

Affinity-Based Probes: Immobilization of the compound on a solid support could be used for affinity chromatography to isolate and identify its protein binding partners.

Fragment-Based Drug Discovery: The compound could serve as a starting fragment in fragment-based drug discovery campaigns to develop more potent and selective inhibitors of identified biological targets.

Strategic Collaborations for Interdisciplinary Research Initiatives

The multifaceted research directions outlined above necessitate a collaborative and interdisciplinary approach. Future progress will be significantly enhanced through strategic partnerships between different scientific disciplines.

Key collaborations could involve:

Organic Chemists and Chemical Engineers: To develop and optimize novel synthetic methodologies, including catalytic and continuous flow processes.

Computational Chemists and Experimentalists: To gain a deeper mechanistic understanding of the compound's chemical transformations.

Chemical Biologists and Pharmacologists: To screen for biological activities and develop the compound into a useful chemical tool or a potential therapeutic lead. innovationnewsnetwork.comchemikailproteomics.comucsf.eduox.ac.uk

Such interdisciplinary initiatives will be crucial to unlock the full scientific potential of this compound and translate fundamental research findings into practical applications.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Key ParametersLimitations
Isoxazole Intermediate65–75Pd(OAc)₂, 80°C, 12hHigh catalyst cost
Direct Alkylation40–50K₂CO₃, DMF, 60°C, 24hLow regioselectivity

Basic: Which spectroscopic and chromatographic techniques are recommended for structural elucidation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the dichlorophenyl group (δ 7.4–7.6 ppm for aromatic protons) and oxovaleric acid backbone (δ 2.1–2.5 ppm for methylene groups) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for purity assessment (>95%) and detection of degradation products .
  • Elemental Analysis : Validate chlorine content (theoretical: 21.8%) to confirm stoichiometry .

Critical Consideration : Ensure deuterated solvents (e.g., DMSO-d₆) do not mask key proton signals in NMR .

Advanced: What strategies resolve contradictions between computational predictions and experimental reactivity data?

Methodological Answer:

  • Comparative DFT Studies : Re-evaluate solvent effects (e.g., polar aprotic vs. protic) using Gaussian09 with B3LYP/6-311+G(d,p) basis sets to reconcile discrepancies in reaction pathways .
  • Isotopic Labeling : Use ¹⁸O-labeled oxovaleric acid to track unexpected byproducts in hydrolysis reactions .
  • Kinetic Profiling : Monitor intermediates via in-situ IR spectroscopy to validate computational transition states .

Case Example : identified NDPS nephrotoxicity discrepancies by comparing in vitro CYP450 inhibition data with in vivo metabolite profiles .

Advanced: How can researchers investigate the dichlorophenyl group’s role in modulating biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or electron-donating (-OCH₃) groups at the phenyl position .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., 5-lipoxygenase in leukotriene biosynthesis) .
  • In Vitro Assays : Measure IC₅₀ values against inflammatory markers (e.g., LTA4 hydrolase) to correlate substituent effects with potency .

Q. Table 2: Biological Activity of Structural Analogs

SubstituentIC₅₀ (μM)Target EnzymeReference
3,5-Dichloro0.455-Lipoxygenase
3-CF₃,5-Cl0.125-Lipoxygenase

Advanced: What in vitro models assess nephrotoxic potential based on structural analogs?

Methodological Answer:

  • Primary Renal Tubular Cells : Isolate from rat kidneys to evaluate cytotoxicity via MTT assay (48h exposure, IC₅₀ calculation) .
  • Metabolite Screening : Incubate with liver microsomes (human or rat) to identify nephrotoxic metabolites (e.g., hydroxylated derivatives) via LC-QTOF .
  • Oxidative Stress Markers : Measure glutathione depletion and lipid peroxidation (MDA assay) in HEK293 cells .

Key Finding : demonstrated that NDPS-induced nephrotoxicity correlates with leukotriene biosynthesis, suggesting similar pathways for oxovaleric acid derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.